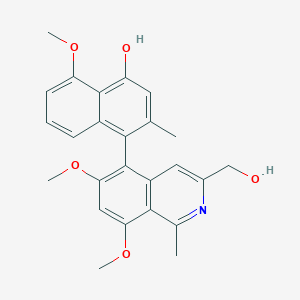

Ancistrobenomine A

Description

Ancistrobenomine A is a naphthylisoquinoline alkaloid first isolated from the stem bark of the tropical liana Ancistrocladus benomensis . Structurally, it is characterized by a 5,1′-coupled biaryl system, where the naphthalene and isoquinoline subunits are linked via a single oxygen atom at the methyl-3 (Me-3) position. This oxygenation at Me-3 distinguishes it as the first reported naphthylisoquinoline alkaloid with such a modification . This compound exhibits moderate antiplasmodial activity against the quinine-resistant Plasmodium falciparum strain (IC₅₀ = 1.2 µg/mL) and slight activity against Trypanosoma brucei rhodesiense, the causative agent of African sleeping sickness (IC₅₀ = 4.5 µg/mL) . Its discovery has spurred interest in naphthylisoquinoline alkaloids as a promising class of natural products for antiparasitic and anticancer drug development.

Properties

Molecular Formula |

C25H25NO5 |

|---|---|

Molecular Weight |

419.5 g/mol |

IUPAC Name |

4-[3-(hydroxymethyl)-6,8-dimethoxy-1-methylisoquinolin-5-yl]-8-methoxy-3-methylnaphthalen-1-ol |

InChI |

InChI=1S/C25H25NO5/c1-13-9-18(28)24-16(7-6-8-19(24)29-3)22(13)25-17-10-15(12-27)26-14(2)23(17)20(30-4)11-21(25)31-5/h6-11,27-28H,12H2,1-5H3 |

InChI Key |

YRSLCDDBISVEDI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C2C(=C1C3=C(C=C(C4=C3C=C(N=C4C)CO)OC)OC)C=CC=C2OC)O |

Synonyms |

ancistrobenomine A |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Naphthylisoquinoline alkaloids share a conserved biaryl-isoquinoline scaffold but exhibit diverse bioactivities due to variations in coupling positions, oxygenation patterns, and axial chirality. Below is a detailed comparison of Ancistrobenomine A with structurally related compounds:

Key Findings from Comparative Studies

Structural Determinants of Bioactivity: Coupling Position: The 5,1′-coupling in this compound and B is associated with antiparasitic and antileukemic activities, whereas 7,3′- or 7,8′-coupled alkaloids (e.g., Dioncophylline E) may target different biological pathways . Oxygenation vs. Dehydrogenation: this compound’s Me-3 oxygenation correlates with its antiparasitic effects, while fully dehydrogenated analogs (e.g., Ancistrobenomine B) show enhanced cytotoxicity against leukemia cells, likely due to improved membrane permeability . Axial Chirality: The stereochemical configuration (e.g., M or P helicity) significantly impacts target binding. For example, Ancistrobenomine B’s axial chirality enhances its interaction with DNA topoisomerases in leukemia cells .

Antiproliferative Potency: Ancistrobenomine B and Ancistrolikokine G exhibit IC₅₀ values in the nanomolar range against drug-resistant leukemia cells, surpassing this compound’s micromolar-level activity . This suggests that dehydrogenation and stereochemical optimization are critical for anticancer efficacy.

Implications for Drug Development

The structural diversity of naphthylisoquinoline alkaloids offers a rich template for medicinal chemistry. For instance:

- This compound could be derivatized to enhance its antiparasitic activity by introducing substituents at the oxygenated Me-3 position.

- Ancistrobenomine B’s potent antileukemic profile warrants investigation into its synergy with existing chemotherapeutics.

Q & A

Q. Basic Research Focus

- Assay Selection : Prioritize target-specific assays (e.g., enzyme inhibition, cytotoxicity via MTT assay) over broad phenotypic screens. Include positive controls (known inhibitors) and solvent controls (DMSO/ethanol) .

- Dose-Response Curves : Use at least five concentrations in triplicate to calculate IC₅₀ values. Normalize data to control groups to mitigate batch effects .

- Data Interpretation : Apply statistical tests (t-test, ANOVA) to confirm significance. Report raw data alongside normalized values to enhance reproducibility .

How do researchers resolve contradictions between in vitro bioactivity and in vivo efficacy of this compound?

Q. Advanced Research Focus

- Pharmacokinetic Profiling : Assess bioavailability, metabolic stability (e.g., liver microsome assays), and blood-brain barrier penetration to identify bioavailability gaps .

- Model Optimization : Use disease-relevant animal models (e.g., transgenic mice for neurodegenerative studies) with rigorous sample sizes (n ≥ 8) to reduce variability .

- Mechanistic Studies : Combine transcriptomics and proteomics to identify off-target effects or compensatory pathways masking efficacy .

What strategies are effective for synthesizing this compound analogs with improved selectivity?

Q. Advanced Research Focus

- Scaffold Modification : Introduce substituents at C-3 or C-9 positions to alter steric/electronic properties. Use molecular docking to predict binding interactions .

- Parallel Synthesis : Employ combinatorial chemistry to generate analogs, followed by high-throughput screening for selectivity ratios (e.g., IC₅₀ for target vs. off-target enzymes) .

- Structure-Activity Relationship (SAR) : Use regression analysis to correlate structural features (e.g., logP, polar surface area) with activity. Validate hypotheses via iterative synthesis .

How should researchers design studies to investigate the ecological roles of this compound in its native plant species?

Q. Basic Research Focus

- Field Sampling : Collect plant tissues across seasons and geographical regions to correlate alkaloid levels with environmental stressors (e.g., herbivory, drought) .

- Bioassays : Test purified this compound against insect herbivores or plant pathogens to assess ecological defense mechanisms .

- Metabolomic Integration : Use LC-MS-based metabolomics to identify co-occurring metabolites that may synergize with this compound .

What statistical approaches are recommended for analyzing dose-dependent toxicity data of this compound?

Q. Advanced Research Focus

- Nonlinear Regression : Fit dose-response data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism. Report R² values and confidence intervals .

- Benchmark Dose (BMD) Modeling : Calculate BMD for low-dose extrapolation, ensuring compliance with OECD guidelines for toxicological risk assessment .

- Meta-Analysis : Pool data from multiple studies using random-effects models to quantify heterogeneity and derive consensus toxicity thresholds .

How can computational modeling predict the biosynthetic pathway of this compound?

Q. Advanced Research Focus

- Genome Mining : Identify putative biosynthetic gene clusters in host plants using antiSMASH or PRISM. Validate via heterologous expression in E. coli or yeast .

- Enzyme Kinetics : Characterize candidate enzymes (e.g., cytochrome P450s, methyltransferases) using Michaelis-Menten parameters. Compare with known pathways in related alkaloids .

- Isotope Labeling : Use ¹³C-labeled precursors in feeding experiments to trace carbon flux and confirm predicted intermediates .

What ethical considerations apply when studying this compound’s potential therapeutic uses in animal models?

Q. Basic Research Focus

- 3Rs Compliance : Adhere to Replacement, Reduction, and Refinement principles. Use in silico or ex vivo models (e.g., organoids) where feasible .

- Ethics Approval : Submit protocols to institutional animal care committees (IACUCs), detailing endpoints, anesthesia, and euthanasia methods .

- Data Transparency : Publish negative results to prevent redundant studies and unnecessary animal use .

How do researchers validate the specificity of this compound antibodies in immunohistochemical studies?

Q. Advanced Research Focus

- Knockout Validation : Use CRISPR-Cas9 to generate target-deficient cell lines. Confirm antibody signal loss via Western blot .

- Preabsorption Controls : Incubate antibodies with excess this compound to block binding. Compare staining intensity with untreated antibodies .

- Cross-Reactivity Screening : Test antibodies against structurally similar alkaloids (e.g., ancistrocladine derivatives) to rule out off-target binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.